molecular formula C17H9ClFN3O5 B2470124 N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 872212-85-6

N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No. B2470124
CAS RN: 872212-85-6
M. Wt: 389.72
InChI Key: SUMGLDPNWFYGPH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H9ClFN3O5 and its molecular weight is 389.72. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have been exploring the synthesis of new compounds that incorporate elements like fluorine and nitro groups, given their potential for antimicrobial activity and other biological applications. For instance, Bawazir and Abdel-Rahman (2018) synthesized new fluorinated amino-heterocyclic compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties that showed significant antimicrobial activity. This underscores the importance of incorporating such functional groups into molecular structures for enhancing biological efficacy (Bawazir & Abdel-Rahman, 2018).

Chemosensors for Cyanide Detection

The development of chemosensors for detecting hazardous substances like cyanide in aqueous environments is another application. Yue Sun et al. (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for cyanide, utilizing the strong affinity of cyanide towards the acyl carbonyl carbon. This demonstrates the compound's utility in environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Photoluminescence and Fluorescent Dyes

The synthesis and investigation of compounds with specific photoluminescence properties have been of interest for applications in fluorescent dyes and sensors. Kotaka, Konishi, and Mizuno (2010) synthesized π-extended fluorene derivatives, including nitro-group-containing compounds, which exhibited high fluorescence quantum yields and unique solvatochromic behavior. This research highlights the compound's potential in developing advanced materials for optical and electronic devices (Kotaka, Konishi, & Mizuno, 2010).

Cyclization Reactions for Heterocyclic Compounds

Cyclization reactions of functional derivatives of unsaturated compounds have been explored for synthesizing heterocyclic compounds with potential therapeutic applications. Danilyuk et al. (2016) studied the intramolecular cyclization of 4-aryl-N-(thiophen-3-yl)but-3-enamides, leading to the formation of compounds with unique structural features and potential as therapeutic agents (Danilyuk et al., 2016).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClFN3O5/c18-12-5-11(1-2-13(12)19)21-17(23)10(7-20)3-9-4-15-16(27-8-26-15)6-14(9)22(24)25/h1-6H,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMGLDPNWFYGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClFN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

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